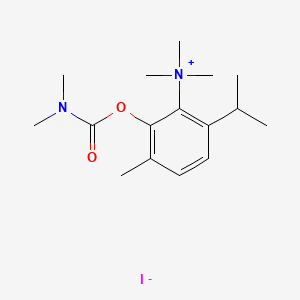

Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide

Description

Properties

CAS No. |

64050-90-4 |

|---|---|

Molecular Formula |

C16H27IN2O2 |

Molecular Weight |

406.30 g/mol |

IUPAC Name |

[2-(dimethylcarbamoyloxy)-3-methyl-6-propan-2-ylphenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C16H27N2O2.HI/c1-11(2)13-10-9-12(3)15(14(13)18(6,7)8)20-16(19)17(4)5;/h9-11H,1-8H3;1H/q+1;/p-1 |

InChI Key |

SPEWFWPICGUUEI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)[N+](C)(C)C)OC(=O)N(C)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| Molecular Formula | C15H25IN2O2 |

| Molecular Weight | 392.28 g/mol |

| IUPAC Name | [4-(dimethylcarbamoyloxy)-2-propan-2-ylphenyl]-trimethylazanium iodide |

| CAS Number | 63981-53-3 |

| Key Functional Groups | Carbamate ester, quaternary ammonium, iodide counterion, isopropyl-substituted phenyl ring |

The compound consists of a carbamic acid dimethyl ester linked to a carvacrol-like aromatic system substituted with a trimethylammonium group and iodide as the counter ion.

Preparation Methods

General Synthetic Strategy

The synthesis of Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide typically involves three key steps:

Preparation of the carbamate ester intermediate : This involves esterification of carbamic acid derivatives with a substituted phenol, such as carvacrol or a related phenolic compound bearing an isopropyl group.

Quaternization of the amine group : Introduction of the trimethylammonium group is achieved by quaternization of a dimethylamino substituent on the aromatic ring using methyl iodide or a similar alkylating agent.

Salt formation with iodide : The final step involves isolation of the iodide salt form of the quaternary ammonium carbamate ester.

Detailed Synthetic Routes

Preparation of Carbamate Ester Intermediate

Starting with carvacrol or a 2-isopropyl-4-hydroxyphenyl derivative, the phenolic hydroxyl group is reacted with dimethylcarbamoyl chloride or an equivalent carbamoylating agent under basic conditions (e.g., pyridine or triethylamine) to form the N,N-dimethylcarbamate ester .

This reaction proceeds via nucleophilic substitution on the carbamoyl chloride by the phenol oxygen, yielding the carbamate ester.

Reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran at low to ambient temperatures to avoid side reactions.

Quaternization to Form Trimethylammonium Group

The carbamate ester containing a dimethylamino substituent at the 5-position (or 4-position depending on numbering) is subjected to alkylation with methyl iodide .

This step converts the tertiary amine into a quaternary ammonium iodide salt.

The reaction is generally performed in polar aprotic solvents or alcohols at room temperature or slightly elevated temperatures.

The quaternization reaction is typically monitored by NMR or TLC to confirm complete conversion.

Purification and Isolation

The iodide salt precipitates or is isolated by solvent evaporation and recrystallization from suitable solvents such as ethanol or acetone.

Further purification may involve washing with non-polar solvents to remove unreacted starting materials or byproducts.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product Description |

|---|---|---|

| 1 | Carvacrol + Dimethylcarbamoyl chloride, base | Carbamic acid, dimethyl ester of carvacrol derivative |

| 2 | Carbamate ester + Methyl iodide, solvent | Quaternary ammonium iodide salt of carbamate ester |

| 3 | Purification by recrystallization | Pure this compound |

Research Findings and Analytical Data

The carbamate ester intermediate exhibits characteristic IR absorption bands for carbamate carbonyl (~1700 cm⁻¹) and N–H stretching.

Quaternization is confirmed by the appearance of a positive charge on nitrogen in NMR spectra and the presence of iodide counter ion in elemental analysis.

Melting points of the iodide salt vary depending on purity but typically fall in the range of 100–130°C.

The compound is soluble in polar solvents such as water and alcohols due to its ionic nature.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Carbamate ester formation | Carbamoyl chloride + phenol + base | Requires anhydrous conditions, mild temperature |

| Quaternization | Methyl iodide in polar solvent | Converts tertiary amine to quaternary ammonium salt |

| Purification | Recrystallization from ethanol/acetone | Yields iodide salt of target compound |

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide involves its interaction with specific molecular targets. The trimethylammonio group allows the compound to interact with biological membranes, potentially disrupting their function. The carvacryl ester moiety may interact with enzymes or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Activity Trends

Carbamic Esters with Quaternary Ammonium Groups

- Compound vs. 3-Oxyphenyl-Trimethylammonium Methylsulfate Esters: The dimethylcarbamic ester of 3-oxyphenyl-trimethylammonium methylsulfate (a structural analog) demonstrates comparable or superior intestinal peristalsis stimulation to physostigmine. However, its miotic activity is weaker than the compound . Key Difference: The carvacryl (isopropyl-substituted phenol) backbone in the compound may enhance lipid solubility and tissue penetration compared to simpler phenyl derivatives.

Carbamic Esters with Tertiary vs. Quaternary Ammonium Groups

- Quaternary Salts (e.g., the compound) vs. Tertiary Bases (e.g., hydrochlorides) :

Quaternary ammonium derivatives exhibit stronger cholinesterase inhibition and miotic activity than their tertiary counterparts. For example, the compound’s quaternary ammonium group increases its affinity for acetylcholinesterase’s anionic site, enhancing potency .

Substituent Effects on Carbamate Stability and Activity

- Dimethylcarbamic Esters vs. Diethyl/Diallyl Esters :

Dimethylcarbamic esters (e.g., the compound) are chemically stable and show strong physostigmine-like activity, whereas diethyl or diallyl esters are inactive or unstable . - Methylphenylcarbamic Esters :

These exhibit weaker miotic activity and lack curare-antagonistic effects, unlike the compound .

Toxicity Profile

- Acute Toxicity (LD50): The compound’s LD50 exceeds 50,000 mg/kg (oral, rat), indicating low acute toxicity compared to analogs like carbamic acid, (butoxyacetyl)-, butyl ester, methyl-, 5-dimethylamino-g-tolyl ester (LD50 = 100 mg/kg) .

| Compound Class | LD50 (mg/kg) | Key Structural Feature |

|---|---|---|

| Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide | >50,000 | Quaternary ammonium, dimethylcarbamate |

| Carbamic acid, (butoxyacetyl)-, butyl ester, methyl-, 5-dimethylamino-g-tolyl ester | 100 | Tertiary amine, butoxyacetyl group |

Pharmacological Activity

- Intestinal Peristalsis Stimulation :

The compound matches or exceeds physostigmine in potency, likely due to its quaternary ammonium group enhancing receptor binding . - Miotic Activity :

Comparable to physostigmine, outperforming methylphenylcarbamic esters, which show weak activity . - Anticholinesterase Mechanism : The compound inhibits acetylcholinesterase reversibly, similar to physostigmine, but with prolonged action due to its stable dimethylcarbamate group .

Biological Activity

Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide is a complex organic compound with significant biological activities. This compound belongs to the class of carbamates, which are known for their interactions with various biological systems, particularly in neuropharmacology.

Chemical Structure and Properties

- Chemical Formula: C15H25IN2O2

- Molecular Weight: 392.37 g/mol

- CAS Number: 45961

The structure of this compound features a carbamate moiety linked to a trimethylammonium group and a carvacryl ester, which contributes to its biological activity. The presence of iodine in the iodide form enhances its solubility and bioavailability.

Biological Activity

Mechanism of Action:

Carbamic acid derivatives are primarily known for their role as acetylcholinesterase (AChE) inhibitors. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The compound acts by forming a stable carbamoylated intermediate with AChE, thus prolonging the action of acetylcholine at cholinergic receptors .

Pharmacological Effects:

- Neuroprotection: Studies indicate that carbamate compounds can protect against neurotoxic agents by modulating oxidative stress pathways. They have shown potential in reducing hydrogen peroxide-induced neuronal injury in rat models .

- Cholinergic Activity: The compound enhances cholinergic transmission, which is beneficial in conditions like myasthenia gravis and Alzheimer's disease .

- Anti-inflammatory Properties: Some derivatives exhibit anti-inflammatory effects, potentially useful in treating neurodegenerative disorders where inflammation is a contributing factor .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study conducted on rats, it was observed that administration of carbamic acid derivatives significantly reduced neuronal death induced by oxidative stress. The compound's ability to inhibit AChE allowed for enhanced cholinergic signaling, which played a crucial role in neuroprotection .

Q & A

[Basic] What synthetic methodologies are recommended for preparing Carbamic acid, dimethyl-, (5-trimethylammonio)carvacryl ester, iodide, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves a two-step process:

Carbamate Formation : React dimethylcarbamoyl chloride with a carvacryl alcohol derivative containing a tertiary amine group under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine to scavenge HCl) .

Quaternization : Treat the tertiary amine intermediate with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) at 50–60°C to form the quaternary ammonium iodide salt .

Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of methyl iodide for complete quaternization). Purification via recrystallization from ethanol/water mixtures improves yield .

[Basic] Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify the carbamate group (δ ~155 ppm for carbonyl) and quaternary ammonium signals (δ ~3.2 ppm for N⁺(CH₃)₃) .

- Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M-I]⁺ for the cationic moiety) and isotopic pattern matching the iodide counterion .

- X-ray Crystallography : Resolve the absolute stereochemistry of the carvacryl moiety and quaternary ammonium geometry .

[Basic] What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis and handling, as carbamates may release volatile degradation products (e.g., methyl isocyanate under acidic conditions) .

- Waste Disposal : Classify waste under hazardous code U097 (carbamate derivatives) and neutralize acidic byproducts before disposal .

[Advanced] How can researchers design experiments to evaluate this compound’s potential as an HDAC or cholinesterase inhibitor?

Answer:

- In Vitro Enzyme Assays :

- HDAC Inhibition : Incubate the compound with recombinant HDAC isoforms (e.g., HDAC1 or HDAC6) and measure deacetylase activity using fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC). Calculate IC₅₀ values via dose-response curves .

- Cholinesterase Inhibition : Use Ellman’s assay with acetylthiocholine iodide as a substrate and monitor absorbance at 412 nm .

Table 1 : Comparative Inhibition of Carbamate Derivatives

[Advanced] What methodologies resolve contradictions in reported biological activities of structurally similar carbamates?

Answer:

- QSAR Modeling : Correlate substituent effects (e.g., ester group hydrophobicity, charge distribution) with activity using descriptors like logP and molecular polarizability .

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., HDAC active sites) to identify steric or electronic mismatches in conflicting studies .

- Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to assess variability due to experimental conditions (e.g., pH, solvent) .

[Advanced] What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

Answer:

- Prodrug Design : Introduce hydrolyzable protecting groups (e.g., trimethylsilyl) on the carbamate to delay degradation until target tissue exposure .

- Formulation Optimization : Encapsulate in liposomes or cyclodextrins to shield the quaternary ammonium group from nucleophilic attack in serum .

- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) to minimize hydrolysis of the carbamate linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.